molecular formula C9H10N2O B15350738 2-Benzoxazolamine, N-ethyl- CAS No. 21326-91-0

2-Benzoxazolamine, N-ethyl-

Cat. No.: B15350738
CAS No.: 21326-91-0
M. Wt: 162.19 g/mol
InChI Key: JMILZRZKPMRTRJ-UHFFFAOYSA-N
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Description

2-Benzoxazolamine, N-ethyl- is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic aromatic organic compounds containing an oxygen and a nitrogen atom in a fused benzene and oxazole ring structure. This compound is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzoxazolamine, N-ethyl- can be synthesized through several synthetic routes. One common method involves the cyclization of o-aminophenol derivatives with ethyl chloroformate under acidic conditions. The reaction typically requires heating and the use of a strong acid catalyst to facilitate the formation of the benzoxazole ring.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of high-quality 2-Benzoxazolamine, N-ethyl-.

Chemical Reactions Analysis

Types of Reactions: 2-Benzoxazolamine, N-ethyl- undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH) are typically employed.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives such as 2-benzoxazolone.

  • Reduction: Formation of amine derivatives such as 2-ethylaminobenzoxazole.

  • Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-Benzoxazolamine, N-ethyl- has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Benzoxazolamine, N-ethyl- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

2-Benzoxazolamine, N-ethyl- is compared with other similar compounds to highlight its uniqueness:

  • 2-Benzoxazolamine, N, N-diethyl-: This compound has an additional ethyl group compared to 2-Benzoxazolamine, N-ethyl-, which can affect its reactivity and biological activity.

  • 2-Benzoxazolamine, 5-chloro-: This compound contains a chlorine atom, which can influence its chemical properties and applications.

These similar compounds share the benzoxazole core structure but differ in their substituents, leading to variations in their properties and uses.

Properties

CAS No.

21326-91-0

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

N-ethyl-1,3-benzoxazol-2-amine

InChI

InChI=1S/C9H10N2O/c1-2-10-9-11-7-5-3-4-6-8(7)12-9/h3-6H,2H2,1H3,(H,10,11)

InChI Key

JMILZRZKPMRTRJ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC2=CC=CC=C2O1

Origin of Product

United States

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